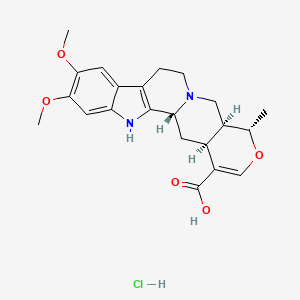
Streptonigrin carboxamidoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Streptonigrin carboxamidoacetic acid is a derivative of streptonigrin, an aminoquinone antitumor and antibacterial antibiotic produced by the bacterium Streptomyces flocculus. Streptonigrin has been extensively studied for its potent anticancer properties and its ability to inhibit bacterial growth . The compound has a complex structure, which includes a quinoline-5,8-dione core, making it a subject of interest for synthetic organic chemists and pharmacologists alike .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of streptonigrin carboxamidoacetic acid involves multiple steps, starting from simple precursors. One of the key steps in the synthesis is the formation of a pentasubstituted pyridine fragment, which can be achieved through ring-closing metathesis . The synthetic route typically involves the use of ethyl glyoxalate as a starting material, followed by a series of reactions including cyclization, oxidation, and functional group transformations .
Industrial Production Methods
Industrial production of streptonigrin and its derivatives, including this compound, often involves fermentation processes using Streptomyces flocculus. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound . Advances in biotechnological methods have also enabled the optimization of production yields through genetic modifications of the producing strains .
化学反应分析
Types of Reactions
Streptonigrin carboxamidoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The quinoline-5,8-dione core can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone or semiquinone intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal cations such as zinc, copper, and iron, which facilitate the binding and activation of the compound . Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activity of the parent compound .
科学研究应用
Streptonigrin carboxamidoacetic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of streptonigrin carboxamidoacetic acid involves its binding to DNA in the presence of metal cations such as zinc, copper, and iron . This binding is followed by activation through one- or two-electron reduction, leading to the formation of reactive intermediates that cause DNA damage and cell death . The compound also inhibits specific enzymes, such as protein arginine deiminase, contributing to its cytotoxic effects .
相似化合物的比较
Streptonigrin carboxamidoacetic acid can be compared with other similar compounds, such as:
Mitomycin C: Another quinone-based antitumor antibiotic with a similar mechanism of action.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and generates reactive oxygen species.
Actinomycin D: A peptide antibiotic that binds to DNA and inhibits RNA synthesis.
The uniqueness of this compound lies in its specific structure, which allows for selective binding and activation by metal cations, leading to potent anticancer and antibacterial activities .
属性
CAS 编号 |
99533-82-1 |
|---|---|
分子式 |
C27H25N5O9 |
分子量 |
563.5 g/mol |
IUPAC 名称 |
2-[[5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H25N5O9/c1-10-16(11-6-8-14(39-2)25(40-3)22(11)35)17(28)21(32-19(10)27(38)30-9-15(33)34)13-7-5-12-20(31-13)24(37)18(29)26(41-4)23(12)36/h5-8,35H,9,28-29H2,1-4H3,(H,30,38)(H,33,34) |
InChI 键 |
PRAPDJNJJHWWGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N=C1C(=O)NCC(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


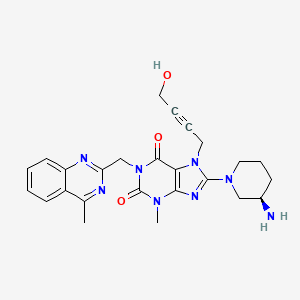
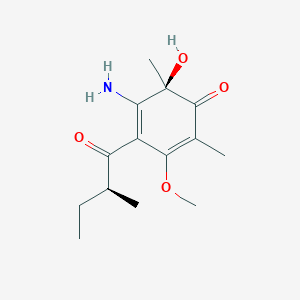


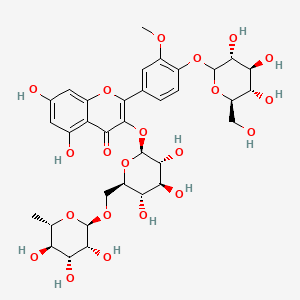
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
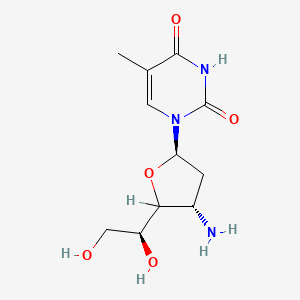
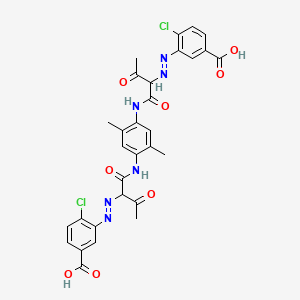
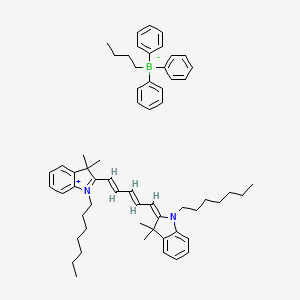


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
